Evidence Item 1: Physicochemical Differentiation—Hydrogen Bond Donor Count vs. Mono-Hydroxyl Cyclopentyl Benzamide Analogs
The target compound possesses three hydrogen bond donors (HBDs): the amide NH and the two cyclopentyl hydroxyl groups (3-OH and 4-CH₂OH). This HBD count of 3 exceeds that of typical mono-hydroxyl cyclopentyl benzamide analogs (HBD = 2), which is a quantifiable structural differentiation. In drug discovery, HBD count is a key determinant of passive membrane permeability and oral bioavailability, with HBD > 2 often associated with reduced permeability and increased susceptibility to active efflux unless compensated by intramolecular hydrogen bonding [1]. The computed XLogP3-AA of 2.4 places the compound in an intermediate lipophilicity range, balancing solubility and permeability requirements distinct from higher-logP OCF₃-containing analogs [2]. This combination of elevated HBD count and moderate lipophilicity differentiates the compound from both more lipophilic mono-hydroxyl analogs and more polar di-hydroxyl analogs lacking the OCF₃ group.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 3 (amide NH, cyclopentyl 3-OH, cyclopentyl 4-CH₂OH); XLogP3-AA = 2.4 [2] |
| Comparator Or Baseline | Mono-hydroxyl cyclopentyl benzamide analogs (HBD = 2); higher-logP OCF₃ analogs (XLogP3-AA typically > 3.0) |
| Quantified Difference | ΔHBD = +1 vs. mono-hydroxyl series; XLogP3-AA intermediate between polar and lipophilic extremes |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07) [2]; HBD/permeability relationship from established medicinal chemistry principles [1] |
Why This Matters
The elevated HBD count relative to mono-hydroxyl analogs directly impacts in vitro assay behavior (solubility, non-specific binding, permeability) and must be accounted for when selecting this compound for cell-based or in vivo studies—it cannot be assumed to behave identically to lower-HBD cyclopentyl benzamide congeners.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
- [2] PubChem Compound Summary for CID 71785790, N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1421474-38-5 (accessed April 2026). View Source
